Enhanced Insecticidal Activity of gem‑Difluorocyclopropane Carboxylates Relative to Non‑Fluorinated Cyclopropane Analogues
In a systematic study of pyrethroid‑type non‑ester insecticides, difluorocyclopropyl compounds exhibited on average slightly higher insecticidal activity compared to their non‑fluorinated cyclopropyl analogues against houseflies (Musca domestica) and mustard beetles (Phaedon cochleariae) [1]. Statistical analysis confirmed that the cyclopropyl form combined with a central E‑alkene linker produced greater‑than‑additive activity enhancements, and the presence of the gem‑difluoro group contributed a measurable, though modest, activity boost over the parent cyclopropane series [1].
| Evidence Dimension | Insecticidal activity (lethal concentration or knockdown rate) |
|---|---|
| Target Compound Data | Difluorocyclopropyl carboxylates: activity slightly higher than cyclopropyl analogues (exact fold‑change not reported; statistical significance established) [1] |
| Comparator Or Baseline | Non‑fluorinated cyclopropyl carboxylate analogues |
| Quantified Difference | Difluorocyclopropyl compounds > cyclopropyl analogues (modest but consistent increase) [1] |
| Conditions | Housefly (Musca domestica) and mustard beetle (Phaedon cochleariae) topical assays; pyrethroid non‑ester framework [1] |
Why This Matters
Even a modest, statistically significant increase in insecticidal potency can translate into lower field application rates and reduced environmental load for agrochemical development.
- [1] Baydar, A. E.; Elliott, M.; Farnham, A. W.; Janes, N. F.; Khambay, B. P. S. The pyrethrins and related compounds. Part XXXIV. Optimisation of insecticidal activity in non‑esters. Pestic. Sci. 1988, 23, 247–257. View Source
